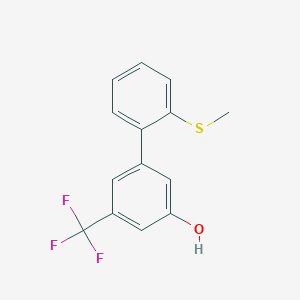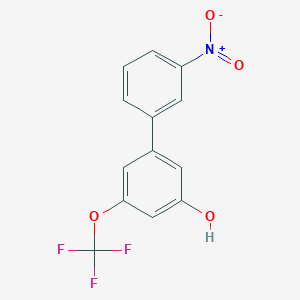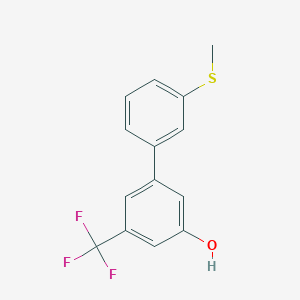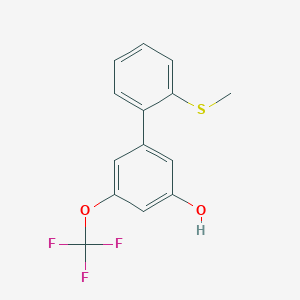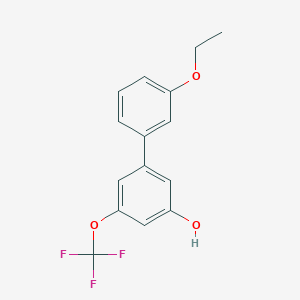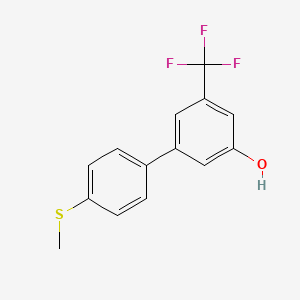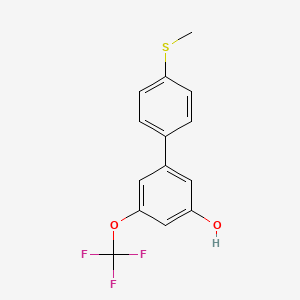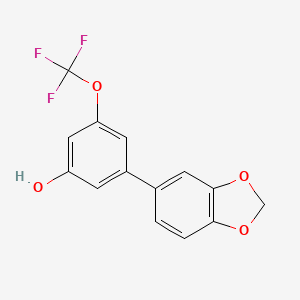
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% (5-MDP-3-TFM) is a chemical compound with a wide range of scientific applications. It is used as a building block for the synthesis of various compounds, and is a key component of many drug molecules. 5-MDP-3-TFM is also a useful tool for studying the structure and function of proteins and other biological molecules.
Wirkmechanismus
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is a small molecule that is able to interact with proteins and other biological molecules. It binds to specific sites on the target molecule, which can alter its structure and function. This can lead to changes in the activity of the molecule, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% depend on the target molecule and the concentration of the compound. In general, 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to modulate the activity of enzymes and other proteins involved in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of proteins involved in cell signaling and other cellular processes.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its ability to interact with proteins and other biological molecules. This allows researchers to study the structure and function of these molecules, and to investigate the effects of different concentrations of the compound. However, there are some limitations to using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, the compound can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in the experiment.
Zukünftige Richtungen
There are many potential future directions for research using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%. These include further studies of the structure and function of proteins and other biological molecules, as well as investigations into the effects of different concentrations of the compound. Additionally, research could be done to develop new methods for the synthesis of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% and other related compounds, as well as to develop new applications for the compound. Finally, further research could be done to investigate the potential therapeutic uses of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%, such as in the treatment of diseases.
Synthesemethoden
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized by the reaction of 3,4-methylenedioxyphenylacetic acid with 3-trifluoromethoxyphenol in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is used as a building block for the synthesis of various compounds, and is a key component of many drug molecules. It is also used in the synthesis of peptides and other biologically active molecules. In addition, 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is used in research to study the structure and function of proteins and other biological molecules. For example, it has been used in studies of the structure and function of enzymes involved in the metabolism of drugs and other xenobiotics.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-11-4-9(3-10(18)6-11)8-1-2-12-13(5-8)20-7-19-12/h1-6,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILKAMTIYVECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






